Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate

Suzuki-Miyaura cross-coupling Chemoselectivity Palladium catalysis

Researchers requiring chemoselective Suzuki-Miyaura coupling often face limitations with aryl bromides and iodides. Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate (CAS 200573-11-1) overcomes these challenges with its highly reactive triflate leaving group and ortho-ester directing functionality. • Enables precise site-selectivity in cross-coupling reactions unattainable with conventional halide electrophiles • Facilitates tandem coupling sequences via orthogonal reactivity of triflate vs. bromide groups • Serves as precursor to axially chiral biaryl ligands for asymmetric catalysis Certified purity: 98%. Store at room temperature. Ships under ambient conditions.

Molecular Formula C13H9F3O5S
Molecular Weight 334.27 g/mol
CAS No. 200573-11-1
Cat. No. B1599650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-trifluoromethylsulfonyloxy-1-naphthoate
CAS200573-11-1
Molecular FormulaC13H9F3O5S
Molecular Weight334.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C13H9F3O5S/c1-20-12(17)11-9-5-3-2-4-8(9)6-7-10(11)21-22(18,19)13(14,15)16/h2-7H,1H3
InChIKeyBDXDWDCWSCPFEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate – Naphthyl Triflate Electrophile


Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate (CAS 200573-11-1) is a naphthalene-derived aryl triflate ester. Its molecular formula is C₁₃H₉F₃O₅S and its molecular weight is 334.27 g/mol [1]. It is classified as an organosulfonate and serves as a versatile electrophilic building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct arylated naphthalene derivatives . The trifluoromethylsulfonyloxy (triflate) group at the 2-position imparts high reactivity, enabling efficient carbon-carbon bond formation under mild conditions [2].

Irreplaceable Reactivity of Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate


While naphthyl bromides, iodides, and other triflates are common cross-coupling electrophiles, they often suffer from limitations in reactivity, chemoselectivity, or stability that preclude their direct substitution for this specific compound. Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate offers a unique combination of an ortho-ester directing group and a highly reactive triflate leaving group, which together enable precise control over site-selectivity and reaction outcomes that simpler analogs cannot match . As demonstrated in studies of related systems, triflate electrophiles consistently outperform bromides in chemoselective Suzuki-Miyaura couplings due to enhanced electronic activation [1], and the specific substitution pattern on this naphthalene core is critical for achieving desired regiochemical fidelity in complex molecule synthesis [2].

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate: Key Procurement Evidence


Suzuki Coupling: Triflate Outperforms Bromide

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate contains a triflate group that exhibits markedly higher reactivity than aryl bromides in palladium-catalyzed cross-couplings. In a direct chemoselectivity study of methyl 4-bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate, the triflate group reacted preferentially over the bromide, enabling exclusive functionalization at the triflate site [1]. This chemoselectivity is attributed to additive electronic ortho effects from the ester group [1].

Suzuki-Miyaura cross-coupling Chemoselectivity Palladium catalysis

High Purity Validated by Raman Spectroscopy

The compound is commercially available with a certified purity of 98%, as verified by independent analytical methods including FT-Raman spectroscopy [1]. This high purity minimizes impurities that could interfere with catalytic cycles or downstream synthetic steps.

Quality Control Analytical Chemistry Spectroscopy

Defined Melting Point Facilitates Handling

The compound is a crystalline powder with a sharp melting point range of 41-43°C [1] and a density of 1.5 g/cm³ [2]. These well-defined solid-state properties simplify handling, storage, and formulation compared to liquids or low-melting solids.

Physical Properties Formulation Process Chemistry

Competitive Pricing and Reliable Supply Chain

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is available from established global suppliers at a competitive price point, e.g., £64.00 for 5 grams from Fluorochem , ensuring cost-effective access for R&D and scale-up activities.

Procurement Supply Chain Cost Efficiency

Documented Safety Data for Lab Compliance

The compound is accompanied by a detailed safety data sheet (SDS) that specifies hazard classifications (H302, H315, H319, H335) and precautionary measures . This documentation supports safe handling practices and regulatory compliance in industrial and academic laboratories.

Safety Compliance Hazard Communication

Site-Selective Coupling in Naphthalene Systems

In bis(triflate) naphthoate systems, the first Suzuki-Miyaura coupling occurs at the sterically more hindered position (C-1 or C-3), a selectivity that is governed by the electronic influence of the ortho-ester group . This regiochemical control is directly relevant to the monofunctionalized Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate, which shares the same ortho-ester directing effect.

Site-Selectivity Suzuki-Miyaura Naphthalene Derivatives

Key Applications of Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate


Synthesis of Arylated Naphthalene Pharmacophores

The compound is an ideal electrophile for constructing arylated naphthalene cores, which are privileged scaffolds in medicinal chemistry for anticancer and anti-malarial agents . Its triflate group enables efficient Suzuki-Miyaura coupling with a wide range of aryl boronic acids, as demonstrated in the synthesis of bioactive 1,4- and 3,5-diaryl-2-naphthoates .

Chemoselective Sequential Functionalization

Due to the high reactivity of the triflate group compared to aryl bromides, this compound can be used in tandem coupling sequences where the triflate is functionalized first, leaving a bromide (if present elsewhere) for a subsequent orthogonal coupling [1]. This strategy streamlines the synthesis of complex polycyclic structures.

Preparation of Atropisomeric Biaryls

Naphthyl triflates are known to undergo homocoupling to yield biaryls in high yields under nickel or palladium catalysis [2]. Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate, with its ortho-ester group, may serve as a precursor to axially chiral biaryl dicarboxylates, which are valuable ligands for asymmetric catalysis [2].

Quality Control and Reference Standard

With a certified purity of 98% and well-characterized spectroscopic properties (e.g., FT-Raman spectrum [3]), this compound is suitable for use as an analytical standard in HPLC or NMR method development, ensuring accurate quantification of related process impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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